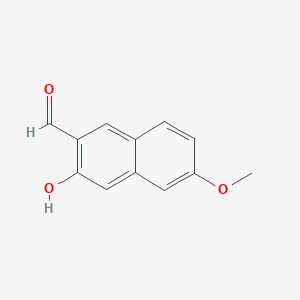

3-Hydroxy-6-methoxy-2-naphthaldehyde

Description

Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. This core structure is fundamental in organic chemistry, serving as a scaffold for a vast array of derivatives. numberanalytics.comalgoreducation.com The reactivity of the naphthalene ring allows for a range of chemical modifications, making it a versatile intermediate in the synthesis of numerous important organic molecules. numberanalytics.com Naphthalene derivatives are integral to the production of dyes, pigments, pharmaceuticals, and polymers. numberanalytics.comwikipedia.org For instance, they are precursors to pharmaceuticals like the nonsteroidal anti-inflammatory drug nabumetone (B1676900) and the beta-blocker propranolol. wikipedia.org Furthermore, the controlled addition of functional groups to the naphthalene core can significantly alter its physical and chemical properties, leading to applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and specialized polymers. algoreducation.comontosight.ai

Overview of Functionalized Naphthaldehydes in Academic Contexts

Naphthaldehydes, which are naphthalene rings substituted with an aldehyde group (-CHO), are a particularly important subclass of naphthalene derivatives. The aldehyde functional group is highly reactive and serves as a key handle for further synthetic transformations. This reactivity allows for the construction of more complex molecular architectures.

In academic research, functionalized naphthaldehydes are widely used as intermediates in the synthesis of complex organic molecules and as functional units in supramolecular chemistry. For example, hydroxyl-substituted naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665), are frequently employed in the design of fluorescent chemosensors for the detection of specific ions or molecules. The strategic placement of hydroxyl (-OH) and aldehyde (-CHO) groups can create specific binding sites and signaling mechanisms. The derivatives of 3-hydroxy-2-naphthoic acid, a closely related structure, are used as precursors for azo dyes and pigments. wikipedia.org

Specific Research Focus: 3-Hydroxy-6-methoxy-2-naphthaldehyde

This article focuses specifically on the chemical compound This compound . This molecule is a disubstituted naphthaldehyde, featuring a hydroxyl group at the 3-position, a methoxy (B1213986) group (-OCH₃) at the 6-position, and an aldehyde group at the 2-position of the naphthalene ring.

Despite the broad interest in functionalized naphthaldehydes, a comprehensive review of publicly available scientific literature reveals that detailed experimental studies, including specific synthesis protocols, characterization data, and dedicated research applications for this compound, are limited.

Computed Physicochemical Properties of 1-Hydroxy-3-methoxy-2-naphthaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₃ | PubChem CID: 13130486 nih.gov |

| Molecular Weight | 202.21 g/mol | PubChem CID: 13130486 nih.gov |

| XLogP3-AA (LogP) | 2.8 | PubChem CID: 13130486 nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 13130486 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 13130486 nih.gov |

| Rotatable Bond Count | 2 | PubChem CID: 13130486 nih.gov |

| Exact Mass | 202.062994177 Da | PubChem CID: 13130486 nih.gov |

| Topological Polar Surface Area | 46.5 Ų | PubChem CID: 13130486 nih.gov |

Due to the lack of specific published research on this compound, detailed discussions on its synthesis and applications cannot be provided at this time. Further investigation and publication in peer-reviewed journals are required to fully characterize this specific compound and explore its potential uses in chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-hydroxy-6-methoxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O3/c1-15-11-3-2-8-4-10(7-13)12(14)6-9(8)5-11/h2-7,14H,1H3 |

InChI Key |

FLUROYKJIFUHOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1)C=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 6 Methoxy 2 Naphthaldehyde

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 3-Hydroxy-6-methoxy-2-naphthaldehyde. The spectra are dictated by the vibrational modes of its constituent parts: the naphthalene (B1677914) core, the hydroxyl (-OH) group, the methoxy (B1213986) (-OCH₃) group, and the aldehyde (-CHO) group.

The FT-IR spectrum is expected to be dominated by several key absorption bands. A broad band anticipated in the 3200–3500 cm⁻¹ region would be characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding. The aldehydic C-H stretch typically appears as a pair of medium-intensity bands, often near 2850 and 2750 cm⁻¹, a feature known as a Fermi resonance doublet. youtube.com The most intense peak in the spectrum is expected to be the C=O stretching vibration of the conjugated aldehyde, typically found in the 1650–1680 cm⁻¹ range. Aromatic C=C stretching vibrations from the naphthalene ring are predicted to appear in the 1450–1600 cm⁻¹ region. researchgate.net Furthermore, C-O stretching vibrations from the methoxy and hydroxyl groups would produce strong bands in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions.

The FT-Raman spectrum provides complementary information. While the polar O-H and C=O groups are strong in the IR spectrum, the non-polar aromatic C=C bonds of the naphthalene ring are expected to produce strong signals in the Raman spectrum, particularly in the 1500–1650 cm⁻¹ range.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| -OH (Hydroxyl) | O-H Stretch | 3200-3500 | Strong, Broad | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium | Strong |

| -CHO (Aldehyde) | C-H Stretch | 2700-2900 (Doublet) | Medium | Medium |

| -CHO (Aldehyde) | C=O Stretch | 1650-1680 | Very Strong | Medium |

| Naphthalene Core | C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| -OCH₃ (Methoxy) | C-H Bend | 1440-1470 | Medium | Medium |

| -OH (Hydroxyl) | O-H Bend | 1300-1450 | Medium | Weak |

| C-O (Aryl Ether/Phenol) | Asymmetric C-O Stretch | 1200-1300 | Strong | Medium |

| C-O (Aryl Ether/Phenol) | Symmetric C-O Stretch | 1000-1100 | Strong | Weak |

| Aromatic C-H | C-H Out-of-Plane Bend | 750-900 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is the definitive method for elucidating the precise connectivity and chemical environment of atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The most downfield signal would be the aldehydic proton (-CHO), anticipated around δ 9.5–10.5 ppm. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically in the δ 5–9 ppm range. The aromatic region (δ 7.0–8.5 ppm) would display a complex pattern of signals corresponding to the five protons on the naphthalene ring system. Their specific shifts and coupling constants would depend on their position relative to the electron-donating (-OH, -OCH₃) and electron-withdrawing (-CHO) groups. The methoxy group (-OCH₃) protons would give rise to a sharp singlet, typically in the δ 3.8–4.2 ppm region.

¹³C NMR: The carbon NMR spectrum should exhibit 12 distinct signals, one for each unique carbon atom. The aldehydic carbonyl carbon is the most deshielded, expected to resonate in the δ 190–195 ppm range. The ten carbons of the naphthalene ring would appear in the aromatic region (δ 110–160 ppm). Carbons directly attached to oxygen (C3 and C6) would be shifted downfield compared to the others due to the deshielding effect of oxygen. The carbon of the methoxy group (-OCH₃) is anticipated to appear in the δ 55–60 ppm range. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde Carbonyl | ¹³C | 190-195 | s |

| Aromatic Carbons | ¹³C | 110-160 | s, d |

| Methoxy Carbon | ¹³C | 55-60 | q |

| Aldehyde Proton | ¹H | 9.5-10.5 | s |

| Aromatic Protons | ¹H | 7.0-8.5 | d, dd, s |

| Hydroxyl Proton | ¹H | 5-9 (variable) | s (broad) |

| Methoxy Protons | ¹H | 3.8-4.2 | s |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The naphthalene core, being an extended π-system, is a strong chromophore. Its absorption is modified by the presence of the aldehyde (C=O), hydroxyl (-OH), and methoxy (-OCH₃) groups. These substituents, particularly the electron-donating hydroxyl and methoxy groups, act as auxochromes that can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase their intensity.

The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system. libretexts.orgaanda.org These are typically observed as multiple bands in the 250–400 nm range. A weaker absorption, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, might be observed at a longer wavelength, potentially above 350 nm, though it may be obscured by the more intense π→π* bands. libretexts.org

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π | Naphthalene Ring System | 250-400 |

| n → π | Carbonyl Group (C=O) | >350 |

Mass Spectrometry Techniques (ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₀O₃.

ESI-MS: Electrospray Ionization Mass Spectrometry, a soft ionization technique, is expected to show a prominent pseudomolecular ion peak. In positive ion mode, this would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 203.06. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 201.05 would be observed, facilitated by the acidic phenolic proton.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for C₁₂H₁₀O₃ is 202.06299 Da. nih.govnih.gov

Fragmentation: Under harsher ionization conditions (like Electron Ionization) or in tandem MS experiments (MS/MS), characteristic fragmentation would occur. Aromatic aldehydes commonly exhibit fragmentation patterns involving the loss of the formyl radical (-CHO, 29 Da) or carbon monoxide (CO, 28 Da) after losing the aldehydic hydrogen. miamioh.eduwhitman.edu Therefore, significant fragment ions at m/z 173 (M-CHO) and m/z 174 (M-H-CO) would be expected. Loss of a methyl radical (-CH₃, 15 Da) from the methoxy group to give an ion at m/z 187 is also a plausible fragmentation pathway.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Notes |

|---|---|---|---|

| HRMS | [M] | 202.06299 | Calculated Exact Mass |

| ESI (+) | [M+H]⁺ | 203.07027 | Protonated Molecule |

| ESI (-) | [M-H]⁻ | 201.05572 | Deprotonated Molecule |

| EI-MS/MS | [M-H]⁺ | 201 | Loss of H radical |

| EI-MS/MS | [M-CH₃]⁺ | 187 | Loss of methyl radical |

| EI-MS/MS | [M-CHO]⁺ | 173 | Loss of formyl radical |

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While no specific crystal structure has been published for this compound, its molecular features allow for predictions of its solid-state packing.

Table 5: Predicted Crystallographic Parameters and Features for this compound

| Parameter | Predicted Feature/Value |

|---|---|

| Crystal System | Undetermined (likely monoclinic or orthorhombic) |

| Space Group | Undetermined |

| Key Intermolecular Forces | Hydrogen Bonding (O-H···O=C), π-π stacking |

| Key Intramolecular Forces | Potential for intramolecular hydrogen bonding |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. libretexts.org This is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol , the theoretical elemental composition can be calculated precisely. nih.govnih.gov Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity and identity of the compound.

Table 6: Calculated Elemental Composition of this compound (C₁₂H₁₀O₃)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 71.30% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 4.99% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.71% |

| Total | - | 25 | 202.209 | 100.00% |

Computational and Theoretical Investigations of 3 Hydroxy 6 Methoxy 2 Naphthaldehyde

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) has become a cornerstone for computational investigations of naphthaldehyde derivatives due to its favorable balance of accuracy and computational cost. DFT methods are widely used to calculate the electronic structure, optimized geometry, vibrational frequencies, and other ground-state properties of molecules. For instance, DFT calculations have been successfully applied to study the structure and infrared spectra of related compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), showing good agreement with experimental data. mdpi.com The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most popular methods used for these types of organic molecules. mdpi.comnih.gov

To explore the properties of excited states, Time-Dependent Density Functional Theory (TDDFT) is the predominant method. TDDFT is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to investigate photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Studies on the parent compound, 3-hydroxy-2-naphthaldehyde (B1580702) (HN32), have utilized TDDFT to construct potential energy curves along the proton transfer coordinate, successfully accounting for its observed spectral characteristics in both the ground and excited states. researchgate.net These computational tools are essential for interpreting experimental spectroscopic data and understanding the electronic transitions that govern the molecule's photochemistry. mdpi.comresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-Hydroxy-6-methoxy-2-naphthaldehyde, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a 6-31G+(d,p) or larger basis set, are typically employed for this purpose. nih.gov

A key structural feature of this molecule is the intramolecular hydrogen bond between the hydroxyl proton (O-H) and the carbonyl oxygen (C=O) of the adjacent aldehyde group. This interaction is critical in stabilizing a planar, six-membered ring-like structure. researchgate.net Computational studies on the parent compound, 3-hydroxy-2-naphthaldehyde, confirm the existence of this closed conformer, which is essential for the occurrence of intramolecular proton transfer. researchgate.net

Conformer analysis also investigates other possible spatial arrangements, such as an "open" conformer where the hydroxyl group is rotated away from the aldehyde. However, calculations consistently show that the intramolecularly hydrogen-bonded conformer is significantly lower in energy and thus the predominant form in non-polar environments. researchgate.net The precise orientation of the methoxy (B1213986) group is another aspect explored during geometry optimization to identify the global energy minimum structure.

Below is a table of representative optimized geometric parameters for the core naphthaldehyde structure, based on DFT calculations for related compounds.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| O-H Bond Length | Length of the hydroxyl group's covalent bond | ~0.98 - 1.02 Å |

| C=O Bond Length | Length of the aldehyde's carbonyl double bond | ~1.22 - 1.25 Å |

| O···H Distance | Length of the intramolecular hydrogen bond | ~1.65 - 1.80 Å |

| C-C-O Angle | Angle involving the aldehyde group | ~120 - 124° |

| O-H···O Angle | Angle of the intramolecular hydrogen bond | ~140 - 150° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap implies high stability and low reactivity. nih.gov For aromatic aldehydes and their derivatives, DFT calculations are routinely used to determine the energies of these orbitals. The HOMO is typically characterized by π-orbitals distributed across the naphthalene (B1677914) ring system and the electron-donating hydroxyl and methoxy groups. The LUMO is usually a π*-antibonding orbital concentrated on the naphthalene ring and the electron-withdrawing aldehyde group. nih.gov

This distribution indicates that the primary electronic transition (HOMO → LUMO) involves an intramolecular charge transfer (ICT) from the hydroxyl/methoxy-substituted part of the ring to the aldehyde moiety. The calculated HOMO-LUMO gap can provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. nih.gov

The table below presents typical calculated values for FMO analysis of related aromatic aldehydes.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV |

Intramolecular Proton Transfer (IPT) Mechanisms and Tautomerism Studies in Naphthaldehyde Schiff Bases

The presence of an ortho-hydroxyl group adjacent to an aldehyde functionality makes this compound a precursor for Schiff bases that exhibit fascinating photophysical properties, primarily Intramolecular Proton Transfer (IPT). When the naphthaldehyde is condensed with an amine, the resulting Schiff base can exist in two tautomeric forms: the enol-imine form and the keto-amine form. researchgate.nettandfonline.com These forms are in equilibrium, and their relative stability is influenced by factors like solvent polarity and substitution patterns. rsc.orgresearchgate.net

Computational studies have been instrumental in elucidating the mechanisms of IPT. researchgate.net In the ground state, the enol-imine tautomer is typically more stable. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the imine nitrogen increase, triggering an ultrafast transfer of the proton from the oxygen to the nitrogen atom. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), leads to the formation of the excited keto-amine tautomer. researchgate.net This tautomer is responsible for a large Stokes-shifted fluorescence, meaning the emission occurs at a significantly lower energy (longer wavelength) than the absorption. researchgate.net

DFT and TDDFT calculations are used to map the potential energy surfaces for both the ground and excited states along the proton transfer coordinate. researchgate.net These studies help to determine the energy barriers for the forward (enol → keto) and reverse (keto → enol) proton transfer reactions. In many hydroxynaphthaldehyde Schiff bases, the ESIPT process is essentially barrierless, explaining its high speed and efficiency. doi.org The ground-state reverse reaction returns the molecule to its initial, more stable enol form, completing the photocycle. doi.org Computational models support experimental findings that in solution, a slight preference for the imine tautomer often exists. rsc.orgresearchgate.net

Solvation Effects on Spectroscopic and Electronic Properties

The surrounding solvent medium can significantly influence the properties of a solute molecule. Computational chemistry accounts for these interactions using various solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. rsc.orgresearchgate.net These models treat the solvent as a continuous dielectric medium that interacts with the solute's charge distribution.

For molecules like this compound and its derivatives, solvation effects are particularly important in several contexts:

Tautomeric Equilibrium : The relative stability of the enol-imine and keto-amine tautomers in Schiff bases is highly solvent-dependent. researchgate.net Polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar keto-amine form, thus shifting the equilibrium. researchgate.netresearchgate.net Computational studies incorporating solvent effects have successfully reproduced these experimental trends. rsc.orgresearchgate.net

Spectroscopic Shifts : The absorption and emission wavelengths (and thus the Stokes shift) are affected by solvent polarity. Polar solvents can stabilize both the ground and excited states differently, leading to solvatochromic shifts (changes in color with solvent). Calculations can predict these shifts by comparing gas-phase results with those obtained using a solvation model.

Conformational Stability : In protic solvents, there is a possibility of forming intermolecular hydrogen bonds between the solute and solvent molecules, which can compete with the intramolecular hydrogen bond. researchgate.net This can lead to the co-existence of different conformers in solution, which can be investigated computationally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. mdpi.com These models are built on the principle that the structure of a molecule dictates its activity. By developing a mathematical relationship between molecular descriptors (numerical representations of chemical information) and observed activity, QSAR can be used to predict the activity of new, unsynthesized compounds. nih.gov

While specific QSAR studies on this compound are not prominent, the naphthaldehyde scaffold is a key component in molecules that have been subjected to QSAR analysis. nih.gov For example, QSAR models have been developed for naphthalin-containing pyrazoline derivatives to predict their anticancer activities as EGFR/HER-2 inhibitors. nih.gov Similarly, QSAR studies have been performed on naphthalimide derivatives to understand their antitumor properties. researchgate.net

The theoretical framework of a QSAR study involves several steps:

Data Set Selection : A series of compounds with known activities (e.g., IC₅₀ values) is chosen.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape).

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a subset of the most relevant descriptors to the biological activity.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such theoretical frameworks are invaluable in medicinal chemistry for rationally designing more potent and selective drug candidates based on a lead scaffold like naphthaldehyde. mdpi.comnih.gov

Advanced Applications in Chemical Sensing and Fluorescent Probes

Design Principles for Naphthaldehyde-Based Fluorescent Probes

The design of fluorescent probes based on the naphthaldehyde framework typically revolves around a few core principles. A fluorescent probe generally consists of a fluorophore, a recognition site (receptor), and a signaling mechanism. researchgate.net In naphthaldehyde-based probes, the naphthalene (B1677914) ring system serves as the intrinsic fluorophore. The key to their function lies in modifying the molecule to incorporate a specific recognition site for the target analyte.

A common strategy involves the condensation reaction of the aldehyde group of 3-Hydroxy-6-methoxy-2-naphthaldehyde with various amines or hydrazines to form Schiff base derivatives. This approach is highly versatile, allowing for the introduction of diverse functional groups that can act as selective binding sites for specific ions or molecules. These binding sites are designed to interact with the analyte through mechanisms like chelation, hydrogen bonding, or chemical reactions.

The signaling mechanism is often based on photophysical processes such as Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), or Photoinduced Electron Transfer (PET). researcher.life The binding of the analyte to the recognition site triggers a change in one of these processes, leading to a measurable change in the fluorescence output, such as turning the fluorescence "on" or "off," or causing a shift in the emission wavelength. researchgate.net For biological applications, design principles also incorporate strategies to enhance water solubility and introduce specific organelle-targeting moieties. rsc.orgnih.gov

Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Two predominant mechanisms underpinning the function of many this compound-based probes are CHEF and ESIPT.

Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism is frequently employed for detecting metal ions. researcher.life In the absence of a target metal ion, many Schiff base derivatives of naphthaldehyde are weakly fluorescent. This is often due to the free rotation of bonds within the molecule, which provides a non-radiative pathway for the excited state to decay. When a metal ion is introduced, it coordinates with the binding site of the probe (e.g., the imine nitrogen and the hydroxyl oxygen). This chelation restricts the molecule's conformational freedom, increasing its rigidity. This rigidity closes non-radiative decay channels, forcing the molecule to release its energy via fluorescence, resulting in a significant enhancement of the emission intensity. researcher.lifechemicalpapers.com Probes for Al(III) often operate via the CHEF mechanism. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is an intrinsic property of molecules that contain both a proton donor (like the hydroxyl group) and a proton acceptor (like the imine nitrogen of a Schiff base) in close proximity, connected by an intramolecular hydrogen bond. researchgate.netmdpi.com Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase. mdpi.com This facilitates an ultrafast transfer of the proton from the donor to the acceptor, creating an excited-state keto-tautomer. researchgate.netscilit.com This tautomer then relaxes to its ground state by emitting a photon, typically at a much longer wavelength than the normal emission of the initial enol form. This results in an unusually large Stokes shift, which is highly desirable for fluorescent probes as it minimizes self-absorption and background interference. rsc.org The interaction of an analyte with the probe can disrupt the intramolecular hydrogen bond, thereby inhibiting the ESIPT process and causing a distinct change in the fluorescence spectrum. researchgate.net

Development of Ratiometric Fluorescent Chemosensors

While simple "turn-on" or "turn-off" intensity-based probes are useful, they can be susceptible to inaccuracies caused by instrumental factors or probe concentration. Ratiometric fluorescent chemosensors overcome these limitations by providing a built-in method for self-calibration. rsc.org This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. researchgate.netrsc.org

Upon binding with an analyte, a ratiometric probe exhibits a change in its emission spectrum, where one emission peak decreases while another simultaneously increases. rsc.org The ratio of these two intensities provides a quantitative measure of the analyte concentration that is largely independent of external variables.

Probes based on this compound can be designed to be ratiometric. For example, a probe operating via the ESIPT mechanism can exhibit dual emission corresponding to the enol and keto-tautomer forms. rsc.org The binding of an analyte can alter the equilibrium between these two forms, leading to a change in the ratio of their emission intensities. This ratiometric response enhances the sensitivity and reliability of detection. rsc.org

Selective Detection of Metal Ions (e.g., Zn²⁺, Cu²⁺, Al³⁺)

Schiff base derivatives of this compound have been successfully developed for the selective detection of various biologically and environmentally important metal ions.

Aluminum (Al³⁺): Several probes have been reported for the highly selective and sensitive detection of Al³⁺. rsc.org These sensors typically operate through the CHEF mechanism. For example, a probe synthesized from 3-hydroxy-2-naphthohydrazide (B1221801) can detect Al(III) with a low detection limit. nih.gov The coordination of Al³⁺ with the probe inhibits C=N isomerization and enhances fluorescence. researcher.life The binding typically forms a stable 1:1 complex, leading to a significant "turn-on" fluorescent response. researcher.lifechemicalpapers.com

Zinc (Zn²⁺): Zinc is an essential trace element in biological systems, and probes for its detection are of great interest. Naphthaldehyde-based Schiff bases can be designed to selectively bind Zn²⁺, often resulting in fluorescence enhancement through the CHEF effect, which restricts the C=N isomerization and blocks non-radiative decay pathways.

Copper (Cu²⁺): Unlike Zn²⁺ and Al³⁺ which often cause fluorescence enhancement, Cu²⁺ frequently acts as a fluorescence quencher due to its paramagnetic nature, which promotes intersystem crossing to the non-emissive triplet state. This "turn-off" response can be used for the selective detection of Cu²⁺.

| Probe Derivative | Target Ion | Mechanism | Detection Limit | Response |

|---|---|---|---|---|

| Diarylethene with 3-hydroxy-2-naphthohydrazide | Al³⁺ | CHEF | Not specified | Turn-on (Dark to Green) rsc.org |

| 3-hydroxy-2-naphthoic hydrazide | Al³⁺ | CHEF | 1.9 µM | Turn-on nih.gov |

| Oligo(N,O-donor) probe SAS | Al³⁺ | CHEF | 6.61 x 10⁻⁸ M | Turn-on (Yellow fluorescence) chemicalpapers.com |

Sensing of Anions (e.g., Fluoride (B91410), Cyanide, Acetate, Dihydrogen Phosphate (B84403), Hydroxyl)

The hydroxyl group of the naphthaldehyde scaffold is crucial for the detection of anions. This group can act as a hydrogen bond donor or can be deprotonated by strongly basic anions, leading to a distinct optical response.

Cyanide (CN⁻): Cyanide is highly toxic, and its detection is of significant importance. Probes based on 3-hydroxy-2-naphthohydrazide have demonstrated high selectivity for CN⁻. nih.gov The sensing mechanism often involves the deprotonation of the phenolic hydroxyl group by the basic cyanide ion. This deprotonation alters the electronic properties of the fluorophore, resulting in a visible color change (e.g., from colorless to yellow) and a change in the absorption and emission spectra. nih.gov The detection limit can reach the micromolar range. nih.govnih.gov Another mechanism involves the dual influence of hydrogen bonding and aggregation-induced emission. researchgate.net

Fluoride (F⁻): Due to its high electronegativity, fluoride can interact strongly with N-H or O-H groups. psu.edu The sensing mechanism can involve hydrogen bonding interactions or the deprotonation of the probe, which in turn may inhibit an ESIPT process, leading to a ratiometric fluorescent response.

Acetate (CH₃COO⁻) and Dihydrogen Phosphate (H₂PO₄⁻): Similar to fluoride and cyanide, these anions can be detected through hydrogen bonding interactions with appropriately designed receptor sites on the naphthaldehyde probe. The strength of the interaction and the resulting optical signal depend on the basicity of the anion and the acidity of the probe's recognition site.

| Probe Derivative | Target Anion | Mechanism | Detection Limit | Response |

|---|---|---|---|---|

| IF-2 (from 3-hydroxy-2-naphthohydrazide) | CN⁻ | Deprotonation | 8.2 µM | Color change (Colorless to Yellow) nih.gov |

| 3-hydroxy-2-naphthoic hydrazide (RS2) | CN⁻ | Deprotonation | 0.8 µM | Turn-on nih.gov |

| 2-Hydroxy-naphthaldeazine (HNA) | CN⁻ | H-bonding & AIE | Not specified | Turn-on researchgate.net |

Application in Microenvironment Polarity Sensing

Fluorescent probes that are sensitive to the polarity of their local microenvironment are valuable tools for studying complex systems like biological membranes or polymer structures. This sensitivity, known as solvatochromism, arises from changes in the dipole moment of the fluorophore upon excitation. Probes with a significant Intramolecular Charge Transfer (ICT) character often exhibit strong solvatochromism.

Derivatives of this compound can be designed to function as polarity sensors. By introducing strong electron-donating and electron-accepting groups into the molecular structure, the ICT character can be enhanced. In such probes, the emission wavelength often shows a red-shift as the polarity of the solvent increases. This is because polar solvents can better stabilize the more polar excited state, thus lowering its energy and resulting in a longer-wavelength emission.

Bioimaging Probe Development

The translation of fluorescent chemosensors from in vitro assays to live-cell imaging presents a significant goal in probe development. nih.gov Naphthaldehyde-based probes are attractive candidates for bioimaging due to their favorable photophysical properties, including large Stokes shifts (from ESIPT) and potential for emission in the visible spectrum.

For a probe to be effective in biological systems, several criteria must be met, including water solubility, cell permeability, low cytotoxicity, and selective localization to specific cellular compartments. nih.gov Researchers have successfully developed naphthaldehyde-based probes for imaging within living cells. For example, by incorporating a lipophilic cation, such as a pyridinium (B92312) group, a naphthaldehyde probe can be targeted to mitochondria. nih.gov Such probes have been used to visualize fluctuations in the mitochondrial microenvironment, such as pH changes. nih.gov The development of two-photon probes is another advanced area, as they allow for deeper tissue imaging with reduced background fluorescence and photodamage. rsc.org

Mechanistic Studies in Catalysis Involving 3 Hydroxy 6 Methoxy 2 Naphthaldehyde

Enzyme-Catalyzed Reactions and Protein Scaffolds

The utility of 3-Hydroxy-6-methoxy-2-naphthaldehyde and its derivatives as substrates in enzyme-catalyzed reactions has been a subject of significant research, particularly in the realm of computational enzyme design and the study of reaction mechanisms. Protein scaffolds provide the structural framework for positioning catalytic residues and substrates to facilitate specific chemical transformations.

A key mechanistic feature in the enzymatic transformation of naphthaldehyde substrates is the formation of Schiff base intermediates. In computationally designed retroaldolases, a reactive lysine (B10760008) residue in the enzyme's active site attacks the carbonyl group of a β-hydroxy-ketone substrate, such as 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, to form a tetrahedral carbinolamine intermediate. This intermediate subsequently dehydrates to form a protonated Schiff base. The protonated imine acts as an electron sink, facilitating the cleavage of the carbon-carbon bond to release an aldehyde product, 6-methoxy-2-naphthaldehyde (B117158), and an enamine intermediate. The catalytic cycle is completed by the hydrolysis of the enamine to release a second product, like acetone (B3395972), and regenerate the free lysine residue of the enzyme. This mechanism is fundamental to the catalytic activity of natural Class I aldolases.

Both aldol (B89426) and retro-aldol reactions involving naphthaldehyde substrates have been demonstrated in biocatalytic systems. The retro-aldol reaction of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone to yield 6-methoxy-2-naphthaldehyde and acetone is a well-studied example. Computationally designed enzymes have been shown to catalyze this reaction with significant rate accelerations.

Conversely, the forward aldol reaction, for instance between 6-methoxy-2-naphthaldehyde and acetone to produce 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, has also been achieved using whole-cell biocatalysts expressing de novo designed enzymes. These reactions showcase the reversible nature of the aldol reaction and the potential of engineered biocatalysts to drive the reaction in either direction.

| Enzyme Variant | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|

| RA114 | ~1.0 x 10⁻⁴ | ~200 | ~0.5 |

| RA117 | ~2.0 x 10⁻⁴ | ~150 | ~1.3 |

| RA114 (Improved) | >1.0 x 10⁻³ | - | 11-25 |

| RA117 (Improved) | >1.0 x 10⁻³ | - | 11-25 |

Computational enzyme design has been instrumental in creating novel catalysts for reactions involving naphthaldehyde substrates. The general approach involves designing an idealized active site, or "theozyme," which is then computationally inserted into a suitable protein scaffold. The surrounding residues are then optimized to create a favorable environment for the substrate and to stabilize the transition state of the reaction.

For the retro-aldol reaction of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, initial designs incorporated a catalytic lysine and a water molecule to facilitate the reaction. Subsequent designs explored replacing the catalytic water molecule with the side chain of a glutamic acid residue. Several of these designs were found to be active, and their performance was further enhanced through directed evolution techniques like site-directed saturation mutagenesis.

Transition Metal Catalysis and Ligand Development

While specific mechanistic studies on transition metal catalysis involving Schiff bases derived directly from this compound are not extensively detailed in the available literature, the broader class of Schiff bases derived from substituted naphthaldehydes are recognized for their excellent coordinating properties with transition metals. These metal complexes have shown significant potential in various catalytic applications.

The development of ligands for transition metal catalysis is a crucial area of research, as the ligand plays a pivotal role in determining the reactivity and selectivity of the catalyst. Schiff bases are particularly attractive as ligands due to the relative ease of their synthesis and the ability to tune their steric and electronic properties by varying the aldehyde and amine precursors.

For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been used to synthesize a variety of transition metal complexes, including those with Cu(II), Ni(II), Co(II), and Zn(II). While many studies focus on the synthesis and characterization of these complexes, their catalytic activities in reactions such as oxidations and polymerizations have been noted. The coordination of the Schiff base to the metal center can modulate the metal's redox potential and create a specific steric environment that can influence the course of a catalytic reaction. The development of new ligands, including those based on the this compound scaffold, holds promise for the creation of novel and efficient transition metal catalysts.

Exploration of Derivatives and Analogues for Structure Property Relationships

Systematic Modification of the Naphthalene (B1677914) Scaffold

Systematic modification of the naphthalene scaffold is a key strategy for modulating the properties of naphthaldehyde-based compounds. While specific literature detailing the extensive systematic functionalization of 3-hydroxy-6-methoxy-2-naphthaldehyde is limited, established methodologies in organic synthesis allow for predictable modifications of the aromatic core. These modifications typically involve electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The positions of these substitutions are directed by the existing hydroxyl and methoxy (B1213986) groups.

Further functionalization can be achieved through modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) if a handle, such as a halogen atom, is first introduced onto the naphthalene ring. This approach allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, enabling a comprehensive study of structure-property relationships. A systematic approach, such as creating a library of derivatives with varying alkyl chain lengths or diverse electronic substituents, is a powerful tool for optimizing molecular properties. For example, in the context of metal-organic frameworks, systematic post-synthetic modification with a series of alkyl anhydrides has been used to precisely control the framework's properties.

Investigation of Hydroxyl and Methoxy Group Positional Isomers

Different isomers of a molecule possess distinct physical properties, such as melting and boiling points, due to variations in intermolecular forces like hydrogen bonding and dipole-dipole interactions. libretexts.org For example, an isomer with the hydroxyl group at the 1-position and the aldehyde at the 2-position, such as 2-hydroxy-1-naphthaldehyde (B42665), can form a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. nih.govresearchgate.net This interaction imparts planarity, affects the acidity of the hydroxyl group, and alters the compound's spectroscopic signature.

In contrast, the titular this compound has its hydroxyl group meta to the aldehyde, precluding this direct intramolecular hydrogen bonding. The properties of other potential isomers, such as 1-hydroxy-3-methoxy-2-naphthaldehyde, would be different still. nih.gov The relative positions of the electron-donating hydroxyl and methoxy groups also govern the electron density distribution across the aromatic system, impacting the molecule's reactivity, dipole moment, and electronic transition energies. researchgate.netsmu.edu A comparative study of these isomers is essential for understanding how the precise arrangement of functional groups dictates the molecule's behavior.

Characterization of Substituted Chalcones and Cyclohexenones

A primary route for creating derivatives of this compound involves its use as a precursor for synthesizing larger, more conjugated systems like chalcones and cyclohexenones.

Chalcones (1,3-diaryl-2-propen-1-ones) are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde (like 6-methoxy-2-naphthaldehyde) with an acetophenone (B1666503). rasayanjournal.co.inscialert.netnih.gov This reaction extends the π-conjugated system, creating compounds that often exhibit interesting optical and biological properties. A variety of chalcones have been synthesized from 2-acetyl-6-methoxynaphthalene (B28280) and different aromatic aldehydes, demonstrating the versatility of this scaffold. researchgate.net The resulting products are typically characterized by their melting points, yields, and spectroscopic data (FTIR, NMR).

| Entry | Ketone Precursor | Aldehyde Precursor (Ar-CHO) | R Group on Aldehyde | Yield (%) | M.P. (°C) |

| 1 | 2-Acetyl-6-methoxynaphthalene | 4-Methoxybenzaldehyde | 4-OCH₃ | - | 158-160 |

| 2 | 2-Acetyl-6-methoxynaphthalene | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-(OCH₃)₃ | - | 130-132 |

| 3 | 2-Acetyl-6-methoxynaphthalene | 4-Nitrobenzaldehyde | 4-NO₂ | - | 218-220 |

| 4 | 2-Acetyl-6-methoxynaphthalene | 2-Nitrobenzaldehyde | 2-NO₂ | - | 160-162 |

| 5 | 2-Acetyl-6-methoxynaphthalene | 2-Chlorobenzaldehyde | 2-Cl | - | 128-130 |

| 6 | 2-Acetyl-6-methoxynaphthalene | 4-Chlorobenzaldehyde | 4-Cl | - | 188-190 |

| 7 | 2-Acetyl-6-methoxynaphthalene | 2,4-Dichlorobenzaldehyde | 2,4-Cl₂ | - | 164-166 |

| 8 | 2-Acetyl-6-methoxynaphthalene | 4-Bromobenzaldehyde | 4-Br | - | 192-194 |

Data compiled from studies on derivatives of 2-acetyl-6-methoxynaphthalene. researchgate.net

Cyclohexenones can be subsequently synthesized from these chalcones through reactions like the Robinson annulation, where the chalcone (B49325) reacts with a nucleophile such as ethyl acetoacetate. researchgate.net This cyclization reaction creates a new six-membered ring, further expanding the molecular architecture and leading to a new class of derivatives with distinct properties.

Impact of Substituents on Electronic and Photophysical Properties

The introduction of various substituents onto the derivatives of this compound has a profound impact on their electronic and photophysical properties. The nature and position of these substituents can be used to tune the absorption and emission characteristics of the molecule.

The underlying principle involves the modification of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups (EDGs) such as methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups tend to raise the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups lower the energy of the LUMO. mdpi.comnih.gov

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of the lowest-energy electronic absorption. By strategically placing EDGs and EWGs on the aromatic rings of chalcone or cyclohexenone derivatives, this energy gap can be narrowed. scienceopen.com A smaller gap results in absorption at longer wavelengths, a phenomenon known as a bathochromic or red shift. mdpi.comresearchgate.net For instance, a chalcone derived from 6-methoxy-2-naphthaldehyde (B117158) bearing a nitro group on the second phenyl ring would likely absorb light at a longer wavelength than a similar chalcone bearing a methoxy group.

These electronic perturbations also affect the fluorescence properties of the molecules. The introduction of substituents can lead to the creation of intramolecular charge-transfer (ICT) states upon excitation, which can significantly alter the emission wavelength, quantum yield, and Stokes shift. nih.gov The systematic study of these substituent effects is fundamental to designing molecules with specific photophysical properties, such as tailored absorption/emission maxima for use as fluorescent probes or optical materials.

| Substituent Type | Example Groups | Effect on HOMO | Effect on LUMO | HOMO-LUMO Gap | Expected Spectral Shift |

| Electron Donating (EDG) | -OH, -OCH₃, -NH₂ | Raises Energy | Minor Effect | Decreases | Bathochromic (Red) |

| Electron Withdrawing (EWG) | -NO₂, -CN, -CHO, -Cl | Minor Effect | Lowers Energy | Decreases | Bathochromic (Red) |

| Halogens (Inductive EWG) | -F, -Cl, -Br | Lowers Energy | Lowers Energy | Variable | Can be Hypso- or Bathochromic |

| Alkyl Groups (Weak EDG) | -CH₃, -C₂H₅ | Slightly Raises Energy | Minor Effect | Slightly Decreases | Slight Bathochromic (Red) |

Advanced Materials Science Applications of Naphthaldehyde Compounds

Organic Light-Emitting Diodes (OLEDs) Research

Currently, there is a lack of specific research literature detailing the application or investigation of 3-Hydroxy-6-methoxy-2-naphthaldehyde in the field of Organic Light-Emitting Diodes (OLEDs). While organic molecules with aromatic structures and tunable electronic properties are fundamental to OLED technology, dedicated studies on this compound's efficacy as an emitter, host, or transport layer material have not been identified. The potential for its use would depend on its photoluminescent properties, thermal stability, and charge-carrying capabilities, which remain to be explored in the context of OLEDs.

Liquid Crystal Development

There is no direct research available on the use of this compound in the development of liquid crystals. The molecular shape and polarity of a compound are critical factors in determining its potential to exhibit mesomorphic phases. While related Schiff base derivatives containing other substituted naphthaldehyde cores have been investigated for liquid crystalline properties, specific studies on this compound are not present in the current scientific literature.

Non-Linear Optical (NLO) Materials and Properties

Research into the non-linear optical (NLO) properties of this compound is not explicitly available. However, studies have been conducted on the closely related compound, 6-methoxy-2-naphthaldehyde (B117158) . These investigations provide insight into the potential NLO characteristics that might be present in its hydroxylated counterpart.

For 6-methoxy-2-naphthaldehyde , the presence of a methoxy (B1213986) group (an electron donor) and an aldehyde group (an electron acceptor) connected by the conjugated naphthalene (B1677914) system is a key feature for NLO activity. spiedigitallibrary.org This donor-acceptor structure can lead to significant molecular hyperpolarizability.

Studies on crystalline 6-methoxy-2-naphthaldehyde have confirmed its second-harmonic generation (SHG) efficiency. The SHG frequency conversion efficiency of this compound was measured to be 0.59 times that of urea (B33335) when analyzed using the powder technique with a Nd:YAG laser. spiedigitallibrary.org Another study reported an SHG efficiency of 0.8 times that of Urea. researchgate.net The crystal structure of 6-methoxy-2-naphthaldehyde has been identified as orthorhombic with the space group P212121. spiedigitallibrary.orgresearchgate.net

The extended conjugation of the naphthalene rings contributes to the necessary polarizability for NLO properties. spiedigitallibrary.org While these findings are for the non-hydroxylated form, they suggest that this compound, with its additional hydroxyl group, could also exhibit NLO properties, though this would require specific experimental verification.

Table 1: Crystal and NLO Properties of 6-methoxy-2-naphthaldehyde

| Property | Value | Reference |

| SHG Efficiency | 0.59 times that of urea | spiedigitallibrary.org |

| Crystal System | Orthorhombic | spiedigitallibrary.orgresearchgate.net |

| Space Group | P212121 | spiedigitallibrary.orgresearchgate.net |

| Cell Parameters (a) | 15.657(10) Å | spiedigitallibrary.org |

| Cell Parameters (b) | 16.385(4) Å | spiedigitallibrary.org |

| Cell Parameters (c) | 7.491(15) Å | spiedigitallibrary.org |

| Optical Energy Gap | 2.40 eV | researchgate.net |

Role as Building Blocks for Advanced Functional Materials

While specific examples of advanced functional materials synthesized directly from this compound are not extensively documented, its chemical structure makes it a viable precursor for various complex molecules. The aldehyde functional group is particularly reactive and allows for the construction of larger, more complex systems.

The related compound, 6-methoxy-2-naphthaldehyde , is known to be used in the synthesis of chalcone (B49325) derivatives. sigmaaldrich.comchemicalbook.com Chalcones are precursors to flavonoids and isoflavonoids and are studied for a wide range of applications, including in materials science. Examples of chalcones synthesized from 6-methoxy-2-naphthaldehyde include:

(2E)-1-(2-hydroxyphenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one sigmaaldrich.comchemicalbook.com

(2E)-1-(2-chloropyridin-4-yl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one sigmaaldrich.comchemicalbook.com

(2E)-3-(6-methoxy-2-naphthyl)-1-pyridin-4-ylprop-2-en-1-one sigmaaldrich.comchemicalbook.com

(2E)-1-(2,4-dichlorophenyl)-3-(6-methoxy-2-naphthyl)prop-2-en-1-one sigmaaldrich.comchemicalbook.com

The presence of both a hydroxyl and a methoxy group on the naphthalene ring of this compound offers additional reaction sites and the potential to fine-tune the electronic and structural properties of resulting materials. This makes it a potentially valuable, though currently underutilized, building block for the synthesis of novel functional materials.

Mechanistic Insights into Biological Activities Non Clinical Focus

Antimicrobial Activity Mechanisms

While direct mechanistic studies on 3-Hydroxy-6-methoxy-2-naphthaldehyde are not extensively documented, the antimicrobial action of related naphthaldehyde and phenolic compounds is understood to be multifaceted. The prevailing hypothesis centers on the disruption of microbial membrane integrity and function. The lipophilic nature of the naphthalene (B1677914) ring facilitates the compound's insertion into the lipid bilayer of bacterial cell membranes. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions and metabolites, ultimately resulting in cell death. nih.gov

Furthermore, the aldehyde functional group is known to be reactive and can contribute to antimicrobial effects by forming covalent bonds with nucleophilic groups in microbial proteins and enzymes. This can lead to enzyme inactivation and disruption of critical metabolic pathways. The presence of a hydroxyl group on the naphthalene ring, as seen in this compound, can also enhance antimicrobial activity. Phenolic hydroxyl groups can participate in hydrogen bonding and may also contribute to the generation of reactive oxygen species (ROS), which can damage various cellular components, including DNA, proteins, and lipids. researchgate.netsemanticscholar.org

Schiff bases, which can be readily synthesized from 2-hydroxy-1-naphthaldehyde (B42665) (a close structural analog), have demonstrated significant antimicrobial properties against a range of bacteria and fungi. researchgate.netsemanticscholar.org This suggests that this compound could serve as a valuable precursor for the synthesis of more potent antimicrobial agents. The combined structural features—a lipophilic naphthalene core, a reactive aldehyde, and a phenolic hydroxyl group—likely work in concert to exert a broad-spectrum antimicrobial effect.

Antioxidant Activity Mechanisms

The antioxidant potential of this compound is attributed to its specific chemical structure, particularly the presence of a phenolic hydroxyl group and a methoxy (B1213986) group attached to the naphthalene ring system. These functional groups enable the compound to neutralize free radicals through several mechanisms, primarily hydrogen atom transfer (HAT) and single electron transfer (SET).

In the hydrogen atom transfer mechanism, the phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing oxidative damage to cellular components. The resulting naphthalenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring system, which makes the initial hydrogen donation energetically favorable.

The methoxy group (-OCH3) at the 6-position also plays a crucial role in enhancing the antioxidant activity. As an electron-donating group, it increases the electron density on the naphthalene ring, which further stabilizes the radical formed after hydrogen donation. This electronic effect makes the hydroxyl group more acidic and the O-H bond weaker, facilitating the hydrogen atom transfer.

In addition to HAT, the compound can also participate in a single electron transfer mechanism, where it donates an electron to a free radical, forming a radical cation. The stability of this radical cation is also enhanced by the resonance of the aromatic system and the electron-donating nature of the methoxy group. Studies on Schiff bases derived from the related compound 2-hydroxy-1-naphthaldehyde have confirmed their ability to scavenge free radicals, with the IC50 value indicating promising antioxidant potential. researchgate.net

In Vitro Cytotoxicity Studies

While specific in vitro cytotoxicity data for this compound is limited in publicly available literature, studies on structurally related naphthalene derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. These findings suggest a potential for this compound to exhibit similar activity.

For instance, a series of 1,4-naphthoquinone (B94277) oxime derivatives, which share the naphthalene core, were evaluated for their cytotoxic activity against a panel of human cancer cell lines including colorectal, breast, liver, and ovarian cancer cells. jst.go.jp Several of these compounds displayed potent cytotoxicity, with IC50 values in the low micromolar range. jst.go.jp Notably, these compounds showed selectivity, exhibiting lower toxicity towards normal human skin fibroblasts. jst.go.jp

In another study, aminobenzylnaphthols, derived from 2-naphthol (B1666908), exhibited cytotoxic properties against pancreatic and colorectal cancer cell lines. nih.gov The IC50 values for some of these derivatives were comparable to the standard chemotherapeutic agent 5-Fluorouracil. nih.gov Furthermore, 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts and naphthalene-substituted benzimidazole (B57391) derivatives have also been reported to possess cytotoxic activities against liver and colon cancer cell lines. mdpi.comresearchgate.net

The mechanism of cytotoxicity for these naphthalene derivatives is likely multifactorial, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes. Given the structural similarities, it is plausible that this compound could exert cytotoxic effects through similar mechanisms. Further research is warranted to directly assess the in vitro cytotoxicity of this specific compound and elucidate its mode of action.

Table 1: In Vitro Cytotoxicity of Selected Naphthalene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,4-Naphthoquinone Oxime Derivative | MDA-MB-231 (Breast Cancer) | 0.66 ± 0.05 | jst.go.jp |

| 1,4-Naphthoquinone Oxime Derivative | BEL-7402 (Liver Cancer) | 5.11 ± 0.12 | jst.go.jp |

| Aminobenzylnaphthol (MMZ-45AA) | BxPC-3 (Pancreatic Cancer) | 13.26 | nih.gov |

| Aminobenzylnaphthol (MMZ-140C) | HT-29 (Colorectal Cancer) | 11.55 | nih.gov |

| Naphthalene-substituted Benzimidazole (11) | HepG2 (Liver Cancer) | 0.078 | researchgate.net |

| Naphthalene-substituted Benzimidazole (13) | HepG2 (Liver Cancer) | 0.625 | researchgate.net |

Modulation of Protein Interactions (e.g., strigolactone receptors in plant growth)

Research into the modulation of protein interactions by naphthaldehyde derivatives has revealed intriguing activity, particularly in the context of plant biology. A close structural analog, 2-methoxy-1-naphthaldehyde (B1195280), has been identified as a novel inhibitor of strigolactone signaling. nih.govnih.gov Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.

The mechanism of inhibition involves the interaction of 2-methoxy-1-naphthaldehyde with the strigolactone receptor protein, D14. nih.govnih.gov In silico virtual screening and subsequent in vitro assays have shown that this compound can inhibit the interaction between the D14 receptor and its downstream signaling partners, D53 and SLR1. nih.govnih.gov This disruption of the protein-protein interaction effectively blocks the strigolactone signaling pathway, leading to observable phenotypic changes in plants, such as the restoration of tillering in rice mutants that are deficient in strigolactone biosynthesis. nih.govnih.gov

Interestingly, studies on derivatives of 2-methoxy-1-naphthaldehyde indicated that modifications to the naphthalene ring, such as the introduction of a bromo or an additional methoxy group, did not significantly diminish its inhibitory activity. nih.gov This suggests that the core naphthaldehyde structure is crucial for its function as a strigolactone signaling inhibitor. Given the high degree of structural similarity, it is highly probable that this compound could exhibit a similar ability to modulate the activity of strigolactone receptors and other related proteins. The presence and position of the hydroxyl and methoxy groups on the naphthalene ring may influence the binding affinity and specificity for the receptor, warranting further investigation into its potential as a modulator of protein-protein interactions.

DNA Binding and Interaction Studies

Intercalation involves the insertion of the planar naphthalene ring system between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions between the aromatic ring of the compound and the DNA base pairs. Such an interaction can lead to structural changes in the DNA, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription processes. Studies on naphthalene diimides have demonstrated their ability to bind to DNA via a threading intercalation mode. sciforum.net

In addition to intercalation, naphthalene derivatives can also bind to the grooves of the DNA double helix. This type of interaction is typically driven by hydrophobic and van der Waals forces, as well as hydrogen bonding between the functional groups on the naphthalene ring and the atoms in the DNA grooves. The hydroxyl and methoxy groups of this compound could potentially form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs in the major or minor groove of DNA.

Molecular docking studies with other small molecules containing similar structural motifs have supported the potential for both intercalative and groove-binding interactions. nih.gov The specific mode of binding for this compound would depend on its precise stereochemistry and the energetic favorability of the different binding modes.

Enzymatic Assay Substrates and Inhibition Studies

The chemical structure of this compound suggests its potential to interact with various enzyme systems, either as a substrate or as an inhibitor. Of particular interest are aldehyde dehydrogenases (ALDHs) and cytochrome P450 (CYP) enzymes.

Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov Given that this compound possesses an aldehyde functional group, it is a plausible substrate for ALDH enzymes. In fact, a closely related compound, 6-methoxy-2-naphthaldehyde (B117158), has been utilized as a fluorogenic substrate for determining the activity of human salivary aldehyde dehydrogenase (hsALDH). science.gov The enzymatic oxidation of this substrate leads to a product with distinct fluorescent properties, allowing for the quantification of enzyme activity. This indicates that the naphthaldehyde scaffold is recognized by the active site of at least some ALDH isozymes. Therefore, it is highly likely that this compound also serves as a substrate for one or more ALDH isozymes.

Conversely, some aldehyde-containing compounds can also act as inhibitors of ALDHs. nih.gov The potential for this compound to inhibit ALDH activity would depend on its binding affinity for the active site and whether it acts as a competitive, non-competitive, or irreversible inhibitor.

Cytochrome P450 (CYP)

The cytochrome P450 enzyme system is a major pathway for the metabolism of a wide range of xenobiotics. The naphthalene ring of this compound is susceptible to oxidative metabolism by CYP enzymes, potentially leading to the formation of hydroxylated or demethylated metabolites.

Furthermore, many compounds containing aromatic rings can act as inhibitors of CYP enzymes. nih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). Naphthalene derivatives have been investigated for their inhibitory effects on various CYP isoforms. mdpi.com The interaction of this compound with CYP enzymes could have significant implications, as inhibition of these enzymes can lead to drug-drug interactions by altering the metabolism of co-administered therapeutic agents. The specific CYP isoforms that may be inhibited by this compound would need to be determined through in vitro screening assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.